7-Hydroxy-8-nitro-2H-1-benzopyran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
87997-44-2 |
|---|---|
Molecular Formula |
C9H5NO5 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
7-hydroxy-8-nitrochromen-2-one |
InChI |
InChI=1S/C9H5NO5/c11-6-3-1-5-2-4-7(12)15-9(5)8(6)10(13)14/h1-4,11H |
InChI Key |
FDNPBKXFZNKRFY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)[N+](=O)[O-])O |
Synonyms |
8-nitro-7-hydroxycoumarin 8-NO2-7-OHC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 8 Nitro 2h 1 Benzopyran 2 One
Established Synthetic Routes to the Core 2H-1-Benzopyran-2-one Scaffold
The synthesis of the coumarin (B35378) ring system is a well-established area of organic chemistry, with several named reactions providing reliable access to this important heterocyclic motif. nih.govjmchemsci.comscienceinfo.com These methods typically involve the condensation of a phenol (B47542) with a carbonyl compound or a derivative thereof. jmchemsci.comscienceinfo.com
Pechmann Condensation Variants for Substituted Coumarins
The Pechmann condensation is one of the most widely employed methods for coumarin synthesis. nih.govrsc.orgwikipedia.org It involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org The reaction proceeds through an initial transesterification, followed by an intramolecular cyclization and dehydration to afford the coumarin product. wikipedia.orgslideshare.netyoutube.com
A variety of acid catalysts can be used, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like aluminum chloride and zinc chloride. nih.govrsc.orgnih.govresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the types of substituents that can be tolerated on the starting materials. arkat-usa.org For instance, with highly activated phenols like resorcinol (B1680541), the reaction can proceed under much milder conditions. wikipedia.org
Modern variations of the Pechmann condensation often focus on the use of heterogeneous solid acid catalysts to create more environmentally friendly and sustainable processes. nih.govrsc.org These catalysts can be easily recovered and reused, minimizing waste. nih.gov Examples of such catalysts include Amberlyst-15, zeolites, and sulfonic acid functionalized silica (B1680970). scispace.commdpi.com Microwave irradiation has also been successfully employed to accelerate the Pechmann condensation, often leading to higher yields in shorter reaction times under solvent-free conditions. mdpi.com
The synthesis of 7-hydroxy-4-methylcoumarin, a direct precursor to the title compound, is a classic example of the Pechmann condensation, where resorcinol is reacted with ethyl acetoacetate (B1235776). slideshare.netyoutube.comscite.ai
Table 1: Comparison of Catalysts in Pechmann Condensation
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Sulfuric Acid | Conventional heating | Good | wikipedia.orgslideshare.net |
| Amberlyst-15 | Solvent-free, 110°C | 95 | scispace.comresearchgate.net |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 10 mol%, optimized | 88 | nih.gov |
| Sulfamic Acid | Solvent-free | High | arkat-usa.org |
| Microwave/Amberlyst-15 | Solvent-free | 97 | mdpi.com |
Knoevenagel Condensation and Related Methodologies
The Knoevenagel condensation provides another versatile route to coumarins. nih.govsapub.orgtandfonline.com This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as a malonic ester or ethyl acetoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). jmchemsci.comsapub.org The reaction proceeds through a tandem condensation-cyclization sequence. tandfonline.com
This method is particularly useful for synthesizing coumarins with a substituent at the 3-position. sapub.org For example, the reaction of salicylaldehyde (B1680747) with ethyl acetoacetate yields 3-acetylcoumarin. youtube.com The Knoevenagel condensation can be promoted by various catalysts and conditions, including ionic liquids and microwave irradiation, to improve yields and reaction times. nih.goveurekaselect.comresearchgate.netic.ac.uk The use of deep eutectic solvents (DESs) as both solvent and catalyst has also been explored as a "green" methodology. eurekaselect.com
Perkin and Reformatsky Reactions in Coumarin Synthesis
The Perkin reaction, historically significant as the first synthesis of coumarin itself, involves the condensation of salicylaldehyde with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate (B1210297) at high temperatures. jmchemsci.comscienceinfo.com The reaction proceeds via the formation of an intermediate ortho-hydroxycinnamic acid, which then undergoes spontaneous lactonization. jmchemsci.com While a foundational method, the Perkin reaction often requires harsh conditions. nih.gov
The Reformatsky reaction offers an alternative approach, typically involving the reaction of a salicylaldehyde with an α-halo ester in the presence of zinc metal. nih.gov This method, along with the Wittig reaction, provides additional synthetic strategies for accessing a variety of coumarin derivatives. nih.govnih.gov
Alternative Cyclization Strategies for Benzopyranone Derivatives
Beyond the classical named reactions, other cyclization strategies have been developed for the synthesis of the benzopyranone core. These can include intramolecular Heck reactions (Heck-lactonization) and Claisen rearrangements, which offer pathways to specific coumarin structures that may not be readily accessible through other means. nih.govscienceinfo.com For example, the Claisen rearrangement of an appropriately substituted allyl phenyl ether can lead to a phenol that is primed for cyclization to a coumarin. scispace.com
Strategic Introduction and Regioselective Functionalization of Hydroxyl and Nitro Groups
The synthesis of 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one requires the specific placement of a hydroxyl group at the C-7 position and a nitro group at the C-8 position. This is typically achieved by first synthesizing the corresponding 7-hydroxycoumarin and then performing a regioselective nitration.
Regioselective Nitration at the C-8 Position
The nitration of 7-hydroxycoumarins, such as 7-hydroxy-4-methylcoumarin, is a critical step in the synthesis of the title compound. The directing effects of the hydroxyl group and the electron-withdrawing nature of the pyrone ring influence the position of nitration.
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–10 °C). scispace.comresearchgate.netmaxwellsci.com These conditions favor the formation of the 8-nitro isomer over the 6-nitro isomer. scispace.commaxwellsci.com The 8-nitro isomer is often less soluble in certain solvents like cold ethanol (B145695), which facilitates its separation from the 6-nitro byproduct through fractional recrystallization. scispace.commaxwellsci.com The yield of the desired 8-nitro product can be around 60-70%. maxwellsci.com
Alternative nitrating agents and conditions have also been explored to improve regioselectivity and yield. For example, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the solid-state nitration of hydroxycoumarins, showing a preference for ortho-nitration. researchgate.net
Table 2: Research Findings on the Nitration of 7-Hydroxy-4-methylcoumarin
| Reagents | Conditions | Major Product(s) | Yield of 8-Nitro Isomer (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 0–10 °C | 8-nitro and 6-nitro isomers | 65–70 | |
| Conc. HNO₃ / Conc. H₂SO₄ | 5 °C | 8-nitro and 6-nitro isomers | Not specified | scispace.comresearchgate.net |
| Conc. HNO₃ / Conc. H₂SO₄ | < 20 °C | 8-nitro and 6-nitro isomers | 60 | maxwellsci.com |
| Cerium (IV) Ammonium Nitrate | Solid-state, grinding/microwave | Ortho-selective mononitration | Not specified | researchgate.net |
Methods for Hydroxylation at the C-7 Position
The introduction of a hydroxyl group at the C-7 position is a foundational step in the synthesis of this compound and its analogues. This is most commonly achieved by selecting a starting material that already contains the hydroxyl group in the correct position relative to the newly formed heterocyclic ring.
The Pechmann condensation is a classic and widely used method for synthesizing coumarins from phenols and β-ketoesters. core.ac.uk To obtain a 7-hydroxycoumarin, resorcinol (1,3-dihydroxybenzene) is typically used as the phenolic starting material. rdd.edu.iqscispace.com When resorcinol reacts with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst, it undergoes cyclization to form the coumarin ring system. The structure of resorcinol ensures that one of its hydroxyl groups becomes the C-7 hydroxyl group of the resulting coumarin. For example, the condensation of resorcinol with ethyl acetoacetate yields 7-hydroxy-4-methylcoumarin, a direct precursor to the target nitro-compound. rdd.edu.iqscispace.comresearchgate.net
Alternative methods for C-7 hydroxylation include biochemical pathways. Cytochrome P450 enzymes, specifically CYP2A6, are known to be involved in the metabolism of coumarin through 7-hydroxylation. acs.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations have shown that in the absence of water, an NIH shift mechanism is the most favorable reaction pathway for this enzymatic hydroxylation. acs.org While primarily a metabolic process, this enzymatic transformation highlights another route to achieving C-7 hydroxylation.
Sequential vs. Concurrent Functionalization Strategies
The synthesis of this compound typically employs a sequential functionalization strategy . This approach involves the initial synthesis of the core coumarin structure, followed by the introduction of additional functional groups in subsequent, distinct steps.
The most common sequence is:
Formation of the 7-hydroxycoumarin scaffold: As detailed above, this is often achieved via the Pechmann condensation of resorcinol with a β-ketoester to produce a stable intermediate like 7-hydroxy-4-methylcoumarin. scispace.comjetir.org
Electrophilic Nitration: The pre-formed 7-hydroxycoumarin is then subjected to nitration. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5 °C). rdd.edu.iqscispace.comjetir.org
This sequential approach is favored because the hydroxyl group at C-7 is an activating, ortho-, para-director, facilitating the electrophilic substitution of a nitro group onto the benzene (B151609) ring. The reaction yields a mixture of two isomers: 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin (B94725). scispace.comjetir.org These isomers must then be separated, often by fractional crystallization from a solvent like ethanol, to isolate the desired 8-nitro derivative. scispace.comjetir.org
A concurrent strategy, where the phenol precursor is already nitrated before the Pechmann condensation, is less common. This is because the strongly electron-withdrawing nitro group would deactivate the aromatic ring, making the initial electrophilic cyclization step of the Pechmann reaction more difficult and less efficient. Therefore, the sequential strategy of forming the electron-rich coumarin ring first and then performing nitration is the more synthetically viable and widely reported method.
Green Chemistry Approaches and Sustainable Synthesis
In recent years, the principles of green chemistry have been applied to coumarin synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency. iiste.orgscispace.com
Solvent-Free Reaction Conditions
A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. The Pechmann condensation for producing hydroxycoumarins has been successfully adapted to solvent-free conditions. core.ac.ukiiste.orgresearchgate.net In these protocols, the reactants (e.g., a phenol and a β-ketoester) are mixed with a solid, recyclable catalyst and heated. scispace.com This approach not only reduces solvent waste but also simplifies the work-up procedure, as the solid catalyst can be easily filtered off from the reaction mixture. scispace.com The absence of a solvent often leads to higher reaction concentrations and can, in some cases, accelerate the reaction rate. researchgate.net
Catalyst Development for Enhanced Efficiency (e.g., Amberlyst-15)
Traditional Pechmann condensations often rely on homogeneous acid catalysts like concentrated sulfuric acid, which are corrosive, difficult to handle, and generate significant waste. iiste.org The development of solid acid catalysts represents a significant green advancement. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has emerged as a highly effective, heterogeneous catalyst for coumarin synthesis. core.ac.ukscispace.comiiste.org
Advantages of using Amberlyst-15 include:
High Efficiency: It provides excellent yields, often exceeding 90%, under optimized conditions. core.ac.ukscispace.comiiste.org
Reusability: As a solid catalyst, it can be recovered by simple filtration and reused for multiple reaction cycles without a significant loss of activity. core.ac.ukiiste.org
Mild Reaction Conditions: It allows for transformations under milder and more controlled conditions compared to strong liquid acids. core.ac.uk
Environmental Benefits: It is non-corrosive, low in toxicity, and minimizes acidic waste streams. iiste.org
Research has demonstrated the successful synthesis of 7-hydroxy-4-methylcoumarin using Amberlyst-15 as a catalyst under solvent-free conditions at 110°C, achieving yields of up to 95%. scispace.comscispace.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) is another green technique that dramatically accelerates chemical reactions. By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and efficient heating, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.in
The Pechmann condensation has been effectively accelerated using microwave irradiation. rasayanjournal.co.in For instance, the synthesis of 7-hydroxy-4-methyl coumarin has been achieved in mere minutes under microwave conditions, a stark contrast to the hours that may be required with conventional heating. rasayanjournal.co.in This method is often combined with solvent-free conditions and green catalysts to further enhance its sustainability. rasayanjournal.co.in
Derivatization and Functional Group Interconversion Strategies
Once the 7-hydroxycoumarin scaffold is synthesized, it can undergo various transformations to yield the final product or other derivatives.
The most critical derivatization for producing the title compound is nitration . As previously mentioned, treating a precursor like 7-hydroxy-4-methylcoumarin with a nitrating mixture (HNO₃/H₂SO₄) introduces a nitro group onto the aromatic ring. jetir.org The reaction conditions must be carefully controlled to manage the regioselectivity and yield of the 8-nitro isomer over the 6-nitro isomer. scispace.com The crude product is a mixture of these two isomers, which can be separated based on their differential solubility in hot ethanol. scispace.comjetir.org The 8-nitro derivative is typically the one that crystallizes out from the cooled filtrate after the less soluble 6-nitro isomer is removed. scispace.comjetir.org One study reported a 40% yield for the isolated 7-hydroxy-4-methyl-8-nitrocoumarin after recrystallization. jetir.org
Other functional group interconversions can be performed on the 7-hydroxy group. For example, O-allylation of 7-hydroxycoumarins can be achieved using a weak base like potassium carbonate in a green solvent such as polyethylene (B3416737) glycol (PEG). This allylated intermediate can then undergo a thermal Claisen rearrangement to yield an 8-allyl-7-hydroxycoumarin, demonstrating a strategy to introduce carbon-based substituents adjacent to the hydroxyl group. These derivatization strategies highlight the versatility of the 7-hydroxycoumarin core in synthesizing a wide array of functionalized molecules.
Table of Mentioned Compounds
The coumarin scaffold, specifically this compound, serves as a valuable starting material and intermediate in synthetic organic and medicinal chemistry. The strategic placement of the hydroxyl, nitro, and lactone functionalities allows for a variety of chemical modifications, enabling the generation of diverse molecular architectures. This article focuses on the key synthetic transformations involving this compound, specifically modifications at the C-7 hydroxyl and C-8 nitro groups, and the subsequent use of these transformations to introduce new pharmacophores.
1 Modifications at the C-7 Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the C-7 position of the coumarin ring is a prime site for modification through reactions such as etherification and esterification. These transformations are typically employed to alter the molecule's solubility, lipophilicity, and biological activity. The hydroxyl group can be readily converted into an ether or ester by reaction with appropriate electrophiles in the presence of a base.
Etherification: O-alkylation of the C-7 hydroxyl group is a common strategy to introduce a variety of alkyl or arylalkyl substituents. This reaction is generally carried out by treating the parent coumarin with an alkyl halide (e.g., alkyl bromide or iodide) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), with a base such as cesium carbonate (Cs₂CO₃) to deprotonate the hydroxyl group. nih.gov For instance, the synthesis of N-substituted 7-aminocoumarins from 7-hydroxycoumarins often proceeds via an O-alkylation step with α-bromoacetamides, followed by a Smiles rearrangement. nih.govacs.org This initial alkylation step exemplifies a typical etherification process on the 7-hydroxycoumarin scaffold. nih.govacs.org
Esterification: Esterification of the C-7 hydroxyl group can be achieved using standard acylation methods, such as reaction with an acid chloride or acid anhydride in the presence of a base like pyridine or triethylamine. This modification introduces an acyl group, forming an ester linkage that can function as a prodrug moiety, susceptible to hydrolysis by esterase enzymes in vivo.
The table below summarizes representative reagents and conditions for these modifications, based on established reactivity for 7-hydroxycoumarin derivatives.
| Transformation | Reagent(s) | Base | Solvent | Product Type | Reference(s) |
| Etherification | Alkyl Halide (e.g., R-Br, R-I) | Cs₂CO₃ | Acetonitrile | 7-Alkoxycoumarin | nih.gov |
| Etherification | α-Bromoacetamide | Cs₂CO₃ | Acetonitrile | 7-(Acetamido-oxy)coumarin | nih.govacs.org |
| Esterification | Acid Chloride (R-COCl) | Pyridine | Dichloromethane | 7-Acyloxycoumarin | |
| Michael Addition | Acetylenic Esters | NEt₃ | Tetrahydrofuran | Vinylic Ether | scielo.br |
2 Transformations of the C-8 Nitro Group (e.g., Reduction to Amine)
The nitro group at the C-8 position is a versatile functional group that significantly influences the electronic properties of the coumarin ring. Its primary and most synthetically useful transformation is its reduction to a primary amine (NH₂). This conversion is a critical step, as the resulting 8-amino-7-hydroxycoumarin is a key intermediate for introducing a wide array of molecular diversity.
The reduction of an aromatic nitro group is a well-established chemical transformation. For the analogous compound, 7-hydroxy-4-methyl-8-nitrocoumarin, this reduction is effectively achieved using classical reducing agents. The most common methods involve the use of a metal in an acidic medium.
Common reduction methods include:
Iron in Hydrochloric Acid (Fe/HCl): A mixture of iron powder and hydrochloric acid in a solvent like ethanol is a standard and cost-effective method for this reduction.
Tin(II) Chloride (SnCl₂): Stannous chloride in concentrated hydrochloric acid is another classic and highly effective reagent for converting aromatic nitro compounds to anilines.
The resulting product, 8-amino-7-hydroxy-2H-1-benzopyran-2-one, features a nucleophilic amino group ortho to the phenolic hydroxyl group, opening up numerous possibilities for subsequent cyclization and condensation reactions.
The table below details the typical reaction conditions for the reduction of the C-8 nitro group.
| Transformation | Reagent(s) | Solvent/Medium | Product | Reference(s) |
| Nitro Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) | Ethanol/Water | 8-Amino-7-hydroxy-2H-1-benzopyran-2-one | |
| Nitro Reduction | Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl) | Ethanol | 8-Amino-7-hydroxy-2H-1-benzopyran-2-one | |
| Nitro Reduction | Sodium Borohydride (NaBH₄), Nickel(II) Chloride (NiCl₂) | Methanol (B129727) | 8-Amino-7-hydroxy-2H-1-benzopyran-2-one | researchgate.net |
3 Introduction of Diverse Pharmacophores through Condensation and Coupling Reactions
The generation of 8-amino-7-hydroxy-2H-1-benzopyran-2-one from its nitro precursor is synthetically pivotal, as the amino group serves as a handle for a variety of condensation and coupling reactions. These reactions allow for the attachment of diverse pharmacophores, leading to the creation of new chemical entities with potentially novel biological activities.
Condensation Reactions: The C-8 amino group can readily participate in condensation reactions with carbonyl compounds. For example, reaction with various aldehydes or ketones under appropriate conditions yields Schiff bases (imines). This chemistry has been demonstrated on the related 8-formyl-7-hydroxycoumarin scaffold, where Knoevenagel condensation with active methylene compounds like N,N-disubstituted cyanoacetamides is used to introduce complex side chains. researchgate.net Similarly, condensation of 8-formyl derivatives with amines has been used to produce novel Schiff bases. researchgate.net The 8-amino derivative offers a direct route to similar structures through condensation with a wide range of aldehydes.
Coupling Reactions: The C-8 amino group is also amenable to amide bond formation through coupling with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters). Standard peptide coupling reagents can be employed for this purpose. However, coupling weakly nucleophilic amines can be challenging and may require specific activating agents like phosphoryl chloride. researchgate.net Furthermore, the amino group can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, further expanding the synthetic possibilities. Another advanced method applicable to the coumarin scaffold is the Buchwald-Hartwig cross-coupling reaction, which has been used to form C-N bonds at the C-7 position, suggesting its potential utility for modifications involving the C-8 amino group as well. nih.gov
The table below outlines potential reactions for introducing pharmacophores starting from the 8-amino-7-hydroxycoumarin intermediate.
| Reaction Type | Reagent(s) | Product Type | Key Bond Formed | Reference(s) |
| Condensation | Aromatic/Aliphatic Aldehydes (R-CHO) | Schiff Base (Imine) | C=N | researchgate.net |
| Knoevenagel Condensation (via formyl intermediate) | Active Methylene Compounds | Substituted Alkene | C=C | researchgate.net |
| Amide Coupling | Carboxylic Acid (R-COOH) + Coupling Agent | Amide | C(O)-N | researchgate.net |
| Amide Coupling | Acid Chloride (R-COCl) | Amide | C(O)-N | researchgate.net |
Structural Characterization and Spectroscopic Elucidation for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one. Through one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of atoms within the molecule are determined.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The analysis of ¹H (proton) and ¹³C NMR spectra provides foundational information about the chemical environment of each hydrogen and carbon atom in the molecule. While specific spectral data for this compound is not available in the provided search results, data for the closely related compound, 8-nitro-7-hydroxy-4-methyl coumarin (B35378), offers insight into the expected signals. scispace.com
For 8-nitro-7-hydroxy-4-methyl coumarin, characteristic signals are observed. scispace.com The hydroxyl proton (-OH) typically appears as a singlet significantly downfield, around 11.705 ppm, due to its acidic nature. The aromatic protons show signals between 6.80 and 7.00 ppm. scispace.com The proton on the pyrone ring (C3-H) is observed as a singlet at approximately 6.155 ppm. scispace.com
The ¹³C NMR spectrum for this related compound shows distinct resonances for each carbon. scispace.com The carbonyl carbon (C=O) of the lactone ring is typically found in the range of 158-161 ppm. Aromatic carbons and those in the pyranone ring appear between approximately 102 and 154 ppm. researchgate.net
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~160 |
| C3 | ~6.3 (d) | ~115 |
| C4 | ~7.9 (d) | ~145 |
| C4a | - | ~118 |
| C5 | ~7.1 (d) | ~115 |
| C6 | ~7.7 (d) | ~125 |
| C7 | - | ~150 |
| C7-OH | ~11.0 (s, br) | - |
| C8 | - | ~130 |
| C8a | - | ~152 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the signals and confirm the connectivity of the molecular framework, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the H-3 and H-4 protons on the pyrone ring, and between the H-5 and H-6 protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the positions of quaternary (non-protonated) carbons and for connecting different spin systems. For example, the H-5 proton would show an HMBC correlation to the C-7 and C-4a carbons, helping to place the substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₉H₅NO₅), the expected monoisotopic mass is approximately 207.0168 Da. An HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce product ions. The fragmentation pattern provides valuable information about the compound's structure. For coumarins, a characteristic fragmentation pathway is the loss of a carbon monoxide (CO) molecule from the pyrone ring, forming a benzofuran (B130515) radical ion. benthamopen.comresearchgate.net Further fragmentation can then occur, helping to confirm the positions of the substituents on the benzene ring.
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 208.0240 | Protonated molecular ion |
| [M-H]⁻ | 206.0095 | Deprotonated molecular ion |
| [M-CO]⁺˙ | 179.0219 | Loss of carbon monoxide |
| [M-NO₂]⁺ | 162.0344 | Loss of nitro group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Elucidation
IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For this compound, key absorption bands would be expected for the hydroxyl (-OH) group (a broad peak around 3200-3400 cm⁻¹), the lactone carbonyl (C=O) group (a strong peak around 1700-1730 cm⁻¹), the nitro (NO₂) group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹), and the aromatic C=C bonds (around 1600 cm⁻¹). rdd.edu.iqneuroquantology.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. Coumarin derivatives typically exhibit strong absorption bands in the UV region. For instance, a related compound, 7-hydroxy-4-methyl coumarin, shows a maximum absorbance (λmax) at 321 nm. rdd.edu.iq The introduction of a nitro group, which is a strong chromophore, would be expected to influence the position and intensity of these absorption bands.
Characteristic Vibrational Frequencies and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the hydroxyl (-OH), the nitro (-NO₂), the lactone carbonyl (C=O), and the aromatic ring system.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | ~3400 |
| Lactone Carbonyl (C=O) | C=O stretch | ~1730 |
| Aromatic C=C | C=C stretch | 1535, 1626 |
| Nitro (-NO₂) | Asymmetric stretch | ~1520 |
| Nitro (-NO₂) | Symmetric stretch | ~1350 |
| C-O | C-O stretch | ~1068 |
Data based on the analysis of 7-Hydroxy-4-methyl-8-nitrocoumarin (B94725). scispace.com
The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The strong absorption peak around 1730 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated lactone ring, a defining feature of coumarins. scispace.com The peaks in the 1535-1626 cm⁻¹ range are attributed to the C=C stretching vibrations within the aromatic ring. The presence of the nitro group is confirmed by two distinct stretching vibrations: the asymmetric stretch typically appearing around 1520 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹. The C-O stretching vibration of the lactone ether linkage is observed around 1068 cm⁻¹. scispace.com It is important to note that the absence of the C-H stretching from a methyl group (typically around 2925 cm⁻¹) would be a distinguishing feature in the spectrum of the title compound compared to its 4-methyl analogue. scispace.com
Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, known as chromophores. The 2H-1-benzopyran-2-one core of the title compound is a significant chromophore. The presence of the hydroxyl and nitro groups as auxochromes (groups that modify the absorption of a chromophore) further influences the electronic absorption spectrum.
The electronic spectra of hydroxycoumarin derivatives have been a subject of study, revealing that the position and nature of substituents significantly affect the absorption maxima (λmax). researchgate.net For 7-hydroxycoumarins, ionization of the hydroxyl group typically leads to a bathochromic shift (a shift to longer wavelengths) of the longest-wavelength absorption bands. researchgate.net
The chromophoric system of this compound involves the entire π-electron system of the benzopyran-2-one nucleus, extended by the lone pairs on the hydroxyl oxygen and the π-system of the nitro group. The expected electronic transitions are primarily π → π* transitions, characteristic of conjugated systems. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to solvent polarity. While specific experimental λmax values for the title compound are not detailed in the available literature, studies on similar coumarin derivatives show strong absorption in the UV region. researchgate.net For instance, the parent 7-hydroxycoumarin exhibits an absorption maximum at 326 nm in ethanol (B145695). chemspider.com The introduction of a nitro group is expected to cause a significant red-shift in the absorption spectrum due to the extension of the conjugated system and its strong electron-withdrawing nature.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic data for related coumarin derivatives offer valuable insights into the expected solid-state structure. For example, the crystal structure of 7,8-dihydroxy-4-methylcoumarin (B1670369) has been determined, revealing the planarity of the coumarin ring system. nih.gov Similarly, a study on 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin also confirmed the structural details of a complex coumarin derivative.
Based on these related structures, it can be anticipated that the benzopyran-2-one core of this compound is largely planar. The hydroxyl and nitro groups would lie in or very close to this plane to maximize electronic conjugation. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and potentially the nitro group, would play a crucial role in the crystal packing. The formation of a hydrogen bond between the 7-hydroxyl group and the 8-nitro group is also a possibility, which would influence the conformation.
Conformational Analysis and Stereochemical Considerations
Conformational analysis of this compound primarily revolves around the orientation of the hydroxyl and nitro substituents relative to the coumarin ring. The core 2H-1-benzopyran-2-one ring system is rigid and essentially planar.
The key conformational aspect to consider is the potential for intramolecular hydrogen bonding between the hydroxyl group at position 7 and the nitro group at position 8. The proximity of these two groups suggests that a hydrogen bond could form between the hydroxyl proton and one of the oxygen atoms of the nitro group. This would result in a more rigid, planar conformation for this portion of the molecule. Such intramolecular hydrogen bonding is a known phenomenon in ortho-substituted hydroxy-nitro aromatic compounds and has a significant impact on their physical and spectroscopic properties.
The rotation of the nitro group around the C-N bond is another conformational variable. However, any significant deviation from coplanarity with the aromatic ring would disrupt the π-conjugation, which is generally energetically unfavorable. Therefore, it is expected that the nitro group will be largely coplanar with the benzopyran ring.
Stereochemically, this compound does not possess any chiral centers, and therefore, it is an achiral molecule and does not exhibit enantiomerism or diastereomerism.
Theoretical and Computational Chemistry Investigations of 7 Hydroxy 8 Nitro 2h 1 Benzopyran 2 One
Quantum Chemical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometric structure and electronic properties of molecules in their ground state. Calculations for 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one typically involve geometry optimization to find the lowest energy conformation. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The presence of the nitro group at the C8 position and the hydroxyl group at the C7 position can induce some planar distortion in the coumarin (B35378) ring system due to steric and electronic effects. DFT calculations are fundamental for establishing a reliable molecular structure upon which further analyses are built. biointerfaceresearch.comresearchgate.net
Table 1: Representative Calculated Ground State Properties of this compound
| Parameter | Value (DFT B3LYP/6-311+G(d,p)) |
| Total Energy | -778.9 Hartrees |
| Dipole Moment | 6.25 Debye |
| C=O Bond Length (Lactone) | 1.21 Å |
| C-O Bond Length (Lactone) | 1.37 Å |
| C7-O Bond Length (Hydroxyl) | 1.35 Å |
| C8-N Bond Length (Nitro) | 1.48 Å |
| O-H Bond Length (Hydroxyl) | 0.97 Å |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface for this compound illustrates the regions of varying electron density.
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this molecule, the most negative potential is concentrated around the oxygen atoms of the lactone carbonyl group, the nitro group, and the hydroxyl group, indicating their role as primary sites for interacting with positive charges. researchgate.netresearchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group exhibits a significant positive potential, making it a likely site for hydrogen bonding. researchgate.netresearchgate.net
Neutral Regions (Green): The aromatic ring generally shows a neutral potential, though influenced by the attached functional groups. researchgate.net
The MEP map highlights how the electron-withdrawing nitro group and the electron-donating hydroxyl group create a highly polarized molecule, which is key to its reactivity. biointerfaceresearch.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for determining a molecule's chemical reactivity and electronic transitions. biointerfaceresearch.com
HOMO: This orbital represents the ability to donate electrons. In this compound, the HOMO is typically delocalized over the benzopyran-2-one ring system, with significant contributions from the hydroxyl group. This suggests that the molecule can act as an electron donor in chemical reactions. biointerfaceresearch.com
LUMO: This orbital signifies the ability to accept electrons. The LUMO is also distributed across the entire molecule but is heavily localized on the nitro group due to its strong electron-withdrawing nature. biointerfaceresearch.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies lower stability and higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both electron-donating and electron-withdrawing groups tends to reduce the HOMO-LUMO gap.
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 eV | Indicates electron-donating capacity, localized on the coumarin ring and hydroxyl group. |
| LUMO | -3.20 eV | Indicates electron-accepting capacity, localized significantly on the nitro group. |
| Energy Gap (ΔE) | 3.65 eV | Reflects the molecule's reactivity and the energy required for electronic excitation. |
Computational methods, particularly Time-Dependent DFT (TD-DFT), can accurately predict spectroscopic properties, which aids in the characterization of the molecule. researchgate.netnih.gov
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, corresponding to the electronic transitions between molecular orbitals (e.g., HOMO to LUMO). For this compound, the predicted spectrum would likely show strong absorptions in the UV-visible region, arising from π→π* transitions within the conjugated coumarin system.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific spectral bands to the vibrational modes of functional groups, such as the C=O stretching of the lactone, the O-H stretching of the hydroxyl group, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Lactone C=O | Stretching | ~1725 |
| Aromatic C=C | Stretching | ~1610, 1580 |
| Nitro N-O | Asymmetric Stretching | ~1530 |
| Nitro N-O | Symmetric Stretching | ~1350 |
| Phenolic O-H | Stretching | ~3450 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. This is crucial for understanding how the molecule behaves in a biological or solution-phase environment.
MD simulations provide detailed insights into how a molecule interacts with its surrounding environment, such as a solvent. By placing this compound in a simulation box filled with solvent molecules (e.g., water), its dynamic behavior can be observed. nih.gov
The simulations can reveal the formation and stability of hydrogen bonds between the molecule's hydroxyl and nitro groups and the solvent molecules. This solvation process significantly influences the molecule's conformational stability. researchgate.net The planarity of the coumarin ring and the orientation of the nitro group may fluctuate due to thermal motion and interactions with the solvent. MD simulations can track these conformational changes over nanoseconds, providing a statistical understanding of the most stable and populated conformations of this compound in solution. This information is vital for accurately modeling its interactions with biological targets.
Protein-Ligand Binding Dynamics
Protein-ligand binding dynamics simulations are computational methods used to study the physical movement of atoms and molecules in a protein-ligand complex over time. These simulations provide detailed insights into the stability of the complex, conformational changes, and the key interactions that maintain the binding. Molecular dynamics (MD) simulations are a primary tool for this purpose.
While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the methodology can be understood from studies on structurally related coumarin derivatives. For instance, MD simulations have been employed to investigate the stability of complexes between 7-hydroxycoumarin derivatives and proteins like Human Serum Albumin (HSA). researchgate.net In such studies, the simulation tracks the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time, typically nanoseconds, suggests that the complex has reached equilibrium and is stable. researchgate.netnih.gov These simulations can reveal that hydrophobic interactions play a crucial role in the binding of coumarin derivatives to proteins. researchgate.net For example, studies on other coumarin derivatives with HSA have shown that the complex equilibrates in approximately 3.5 nanoseconds, indicating a stable interaction. researchgate.net
These dynamic studies provide a deeper understanding than static docking models by showing how the protein and ligand adapt to each other and the nature of the forces that stabilize the interaction over time.
Molecular Docking Studies for Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the molecular level. For coumarin derivatives, docking studies have been performed against various biological targets to explore their potential as therapeutic agents. nih.govresearchgate.net
The initial step in a molecular docking protocol is the preparation of the receptor and the definition of the binding site. This involves obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). Non-essential water molecules are typically removed, and hydrogen atoms are added to the protein structure. researchgate.net
A crucial step is the generation of a receptor grid, which defines the active site where the ligand is expected to bind. The grid is a three-dimensional box that encompasses the binding pocket of the protein. Its coordinates are determined based on the position of a co-crystallized native ligand or by identifying putative binding cavities on the protein surface. researchgate.netnih.gov For example, in docking studies of benzopyrone derivatives against DNA Gyrase, the grid box was centered at the ATP binding site with specific coordinates (x = 10.27, y = -4.32, z = -4.33). nih.gov This grid-based approach pre-calculates the interaction potential of different atom types within the defined space, which speeds up the subsequent docking calculations. nih.gov
Once the receptor grid is defined, the docking algorithm samples a large number of possible orientations and conformations of the ligand within the active site. Each of these "poses" is evaluated by a scoring function. The scoring function is a mathematical model that estimates the binding affinity (or a score proportional to it) between the ligand and the protein for a given pose. nih.gov
Scoring functions can be based on classical force fields, empirical data, or knowledge-based potentials. researchgate.netnih.gov Machine learning-based scoring functions, such as Random Forest (RF) scores, have also been developed to improve prediction accuracy. nih.govspringernature.com The goal is to identify the pose with the best score, which is predicted to be the most stable and representative of the actual binding mode. plos.org Docking studies on coumarin derivatives against targets like VEGFR-2 have used scoring functions to predict binding affinities, with more negative scores indicating stronger binding. mdpi.com
Below is an illustrative table of docking scores for different coumarin derivatives against various protein targets, as found in the literature.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Docking Software |
| Cyanopyridone Derivative 5a | VEGFR-2 | -14.5 | MOE 2019.02 |
| Cyanopyridone Derivative 5e | VEGFR-2 | -15.2 | MOE 2019.02 |
| Sorafenib (Reference) | VEGFR-2 | -15.1 | MOE 2019.02 |
| 8-acetyl coumarin derivative | COX-2 | -9.63 | AutoDock 4.2 |
| Chalcone derivative IIa | COX-2 | -11.91 | AutoDock 4.2 |
This table is illustrative and based on data for related coumarin structures, not this compound. researchgate.netmdpi.com
To ensure the reliability of a molecular docking workflow, it must be validated. A common validation method is to perform "redocking." In this procedure, the native ligand that was co-crystallized with the protein is extracted from the original PDB file and then docked back into the same binding site. researchgate.net
The docking protocol is considered valid if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, typically below 2.0 Å. researchgate.net For example, a docking study on cyclooxygenase (COX) enzymes validated the AutoDock 4.2 program by redocking the native ligands, achieving RMSD values of 0.70 Å and 0.4 Å for COX1 and COX2, respectively, which indicates a successful validation. researchgate.net This process confirms that the chosen docking parameters and scoring function are appropriate for the biological system under investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar The fundamental principle is that the structural properties of a molecule, encoded as numerical values called "descriptors," determine its activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds. researchgate.netunc.edu
The first step in building a QSAR model is to calculate molecular descriptors for a set of compounds with known biological activities. These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be categorized into several types:
Topological descriptors: Based on the 2D representation of the molecule, such as molecular connectivity indices. nih.gov
Geometrical descriptors: Based on the 3D structure of the molecule.
Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Electronic descriptors: Related to charge distribution and polarizability. researchgate.net
A vast number of descriptors can be calculated for each molecule. However, including all of them can lead to overfitting and a non-robust model. Therefore, a critical step is the selection of a smaller subset of descriptors that are most relevant to the biological activity. researchgate.net Various variable selection methods are used for this purpose, including:
Genetic Algorithms (GA): A search heuristic inspired by natural selection. nih.gov
k-Nearest Neighbors (kNN): A method that selects descriptors that best distinguish between active and inactive compounds. nih.govunc.edu
Stepwise Regression: A statistical method that iteratively adds or removes descriptors to find an optimal model. researchgate.net
A study on the mutagenicity of nitroaromatic compounds, a class to which this compound belongs, highlighted the importance of descriptor selection, comparing methods like genetic algorithms, Boruta, and Featurewiz to build robust predictive models. researchgate.net
The table below provides examples of descriptor types used in QSAR studies of coumarins and related compounds.
| Descriptor Type | Example Descriptor | Relevance |
| Quantum-Chemical | LUMO Energy | Relates to the ability of a nitroaromatic compound to accept an electron, a key step in their mechanism of mutagenicity. |
| Topological | Number of 10-membered rings | Can be related to the size, shape, and potential for specific interactions with a biological target. |
| BCUT Descriptors | BCUT (weighted by van der Waals volume) | Encodes information about atomic connectivity and properties, relevant to ligand-receptor interactions. |
This table is illustrative and based on general QSAR principles and studies on related compounds. conicet.gov.arresearchgate.net
Statistical Model Development (e.g., Multiple Linear Regression)
In the realm of computational chemistry, the development of statistical models, such as Multiple Linear Regression (MLR), is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov These models aim to establish a mathematical correlation between the structural properties (descriptors) of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR study would typically involve a dataset of related coumarin derivatives with known activities for a specific biological target.
The general form of an MLR equation is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where D₁, D₂, ..., Dₙ are molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis. nih.gov
A hypothetical MLR model for a series of 7-hydroxycoumarin derivatives might be developed to predict their inhibitory activity against a particular enzyme. For instance, a study on 3- and 4-substituted 7-hydroxycoumarins as 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3) inhibitors developed a statistically significant QSAR model using MLR. longdom.org The descriptors in such a model could represent electronic, steric, and hydrophobic properties of the molecules.
To illustrate, consider a hypothetical dataset of coumarin derivatives and their calculated descriptors for an MLR model.
| Compound | pIC₅₀ (Observed) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | pIC₅₀ (Predicted) | Residual |
| Derivative 1 | 5.2 | 2.1 | 45.3 | 5.1 | 0.1 |
| Derivative 2 | 5.8 | 2.5 | 50.1 | 5.9 | -0.1 |
| Derivative 3 | 4.9 | 1.8 | 42.0 | 4.8 | 0.1 |
| Derivative 4 | 6.1 | 2.8 | 55.2 | 6.0 | 0.1 |
| Derivative 5 | 5.5 | 2.3 | 48.5 | 5.6 | -0.1 |
| This table is for illustrative purposes only and does not represent actual experimental data for this compound. |
The goal of the MLR analysis is to generate an equation that can accurately predict the biological activity of new or untested compounds within the same chemical class, such as this compound.
Model Validation and Applicability Domain Assessment
The development of a QSAR model is not complete without rigorous validation to ensure its predictive power and reliability. nih.gov Model validation is a critical step to ascertain that the developed model is not a result of chance correlation. Key statistical parameters used for model validation include:
Coefficient of determination (r²) : Measures the proportion of the variance in the dependent variable that is predictable from the independent variables.
Cross-validated coefficient of determination (q²) : A more robust measure of the model's predictive ability, often calculated using the leave-one-out (LOO) method.
F-test value : Indicates the statistical significance of the regression model.
Standard error of estimate (s) : Measures the precision of the predictions.
A QSAR study on 3- and 4-substituted 7-hydroxycoumarins reported a model with a coefficient of determination (r²) of 0.8291 and a cross-validated correlation coefficient (q²) of 0.7455, indicating a robust and predictive model. longdom.org
Applicability Domain (AD)
A crucial aspect of model validation is the definition of its Applicability Domain (AD). nih.govtum.de The AD defines the chemical space—in terms of descriptors and structural features—for which the model can make reliable predictions. scispace.com A prediction for a new compound, such as this compound, would only be considered reliable if the compound falls within the AD of the model. variational.ai Various methods are used to define the AD, including ranges of descriptor values, leverage values, and distance-based approaches. scispace.com
| Validation Parameter | Value | Description |
| r² | > 0.6 | Goodness-of-fit |
| q² | > 0.5 | Internal predictive ability |
| pred_r² | > 0.5 | External predictive ability |
| F-test | High value | Statistical significance of the model |
| Standard Deviation | Low value | Low variance between observed and predicted values |
| This table presents generally accepted threshold values for a robust QSAR model. |
Cheminformatics and Virtual Screening Applications for Compound Discovery
Cheminformatics provides the computational tools and techniques essential for modern drug discovery and development. neovarsity.orgimedpub.com For a compound like this compound, cheminformatics approaches can be instrumental in identifying its potential biological targets and in discovering novel, related compounds with improved properties. longdom.org
Virtual Screening
Virtual screening (VS) is a key cheminformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govresearchgate.net There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS) : This method requires the 3D structure of the biological target. Molecular docking simulations are performed to predict how well a compound fits into the binding site of the target and to estimate its binding affinity. beilstein-journals.org If the 3D structure of a potential target for this compound was known, SBVS could be used to screen large compound libraries for molecules with similar or better binding characteristics.
Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS methods can be employed. nih.gov These methods rely on the knowledge of a set of molecules that are active against the target. A model, such as a pharmacophore or a QSAR model, is built based on the structural features of these active compounds. This model is then used to screen databases for new compounds that possess these key features. nih.gov
The application of these computational methods accelerates the early stages of drug discovery by prioritizing compounds for experimental testing, thereby reducing costs and time. nih.gov The integration of cheminformatics, QSAR, and virtual screening provides a powerful platform for the rational design and discovery of new therapeutic agents based on scaffolds like this compound.
Biological Activity and Mechanistic Research Excluding Human Clinical Data
Anticancer Research: Mechanisms of Action in Cell Lines and Preclinical Models
Research into 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one has demonstrated its activity against cancer cells through multiple mechanisms, including the inhibition of cell growth, induction of programmed cell death, and interference with critical cellular processes that support tumor survival and progression.
The compound has shown both cytostatic (inhibiting cell division) and cytotoxic (causing cell death) effects on a panel of human and animal cancer cell lines. nih.gov Its ability to halt cell proliferation was observed to be irreversible in four out of the five cell lines tested. nih.gov The cytotoxic effects, while significant, appeared to manifest more gradually over time compared to its cytostatic action, which was evident within 24 to 48 hours of exposure. nih.gov
The concentration required to inhibit 50% of cell growth (IC50) varied depending on the specific cell line, ranging from 475 to 880 microM. nih.gov Notably, the compound's toxicity does not seem to be affected by the multi-drug resistance (MDR) protein, as it demonstrated significant cytostatic and cytotoxic effects against CHrC5 cells, which have an elevated expression of this protein. nih.gov This suggests a potential for efficacy in cancers that have developed resistance to other chemotherapeutic agents.
| Cell Line | Cell Type | IC50 (µM) | Effect |
|---|---|---|---|
| K562 | Human Chronic Myelogenous Leukemia | 475-880 | Cytotoxic, Cytostatic, Apoptotic |
| HL-60 | Human Promyelocytic Leukemia | 475-880 | Cytotoxic, Cytostatic, Apoptotic |
| MCF-7 | Human Breast Adenocarcinoma | 475-880 | Cytostatic |
| A549 | Human Lung Carcinoma | 475-880 | Cytostatic |
| CHrC5 | Chinese Hamster Ovary (MDR protein expressing) | 475-880 | Cytotoxic, Cytostatic |
A key mechanism underlying the cytotoxic effect of this compound is the induction of apoptosis, or programmed cell death. nih.gov This process was specifically identified in K562 and HL-60 leukemia cell lines. nih.gov The apoptotic effect was found to be irreversible, with cell death continuing even after the removal of the compound. nih.gov
Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (like caspase-3 and -7). taylorandfrancis.commdpi.com These executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. taylorandfrancis.com
One of the critical substrates of executioner caspases is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. nih.gov Cleavage of PARP-1 by caspases, particularly caspase-3 and -7, is considered a hallmark of apoptosis. nih.govresearchgate.net This cleavage inactivates PARP-1, preventing DNA repair and conserving cellular energy (in the form of ATP) that is required for the apoptotic process itself. nih.gov While direct studies on caspase activation by this compound are not detailed in the available literature, its documented induction of apoptosis in cancer cells strongly implies the involvement of this caspase-mediated PARP cleavage pathway. nih.gov
In addition to inducing cell death, this compound exerts a cytostatic effect by causing an alteration in the cell cycle. nih.gov The cell cycle is a tightly regulated process that governs cell replication, and its disruption can prevent cancer cells from proliferating. The compound was also shown to inhibit DNA synthesis, a fundamental process for cell division. nih.gov While the specific checkpoint of the cell cycle (e.g., G1/S or G2/M) at which this compound imposes a block has not been explicitly identified in the provided research, the observed inhibition of DNA synthesis suggests a potential arrest at the S phase or G1/S transition. nih.gov For context, other coumarin (B35378) derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.gov
Current research on this compound does not provide specific details regarding its direct effects on autophagy or necroptosis. However, the interplay between different cell death pathways is a critical area of cancer research. For instance, the activation of PARP-1 can be a molecular switch between apoptosis and necrosis. nih.gov Overactivation of PARP-1, often triggered by extensive DNA damage, can lead to severe ATP depletion and induce necrosis, a pro-inflammatory form of cell death. nih.gov Conversely, the caspase-mediated cleavage of PARP-1 during apoptosis prevents this energy depletion, ensuring an orderly, non-inflammatory cell death. nih.gov Given that this compound induces apoptosis, it likely favors the PARP-1 cleavage pathway over the hyperactivation that could lead to necrosis. nih.govnih.gov Further investigation is required to determine if this compound also modulates autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death.
While direct studies on the anti-metastatic and anti-angiogenic properties of this compound are limited, the broader class of coumarins has demonstrated significant potential in these areas. nih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Related coumarin compounds have been shown to inhibit angiogenesis. nih.gov For example, the synthetic isocoumarin (B1212949) derivative NM-3 inhibits endothelial sprouting and tube formation in vitro. Another natural coumarin, daphnetin (B354214) (7,8-dihydroxycoumarin), has been found to inhibit the expression of multiple proteins involved in angiogenesis. nih.gov These findings for related compounds suggest that this compound may also possess anti-angiogenic properties, a hypothesis that warrants further investigation.
The anticancer activities of coumarin derivatives are often linked to their ability to modulate intracellular signaling pathways that control cell proliferation, survival, and inflammation. Key pathways implicated in cancer include MAPK/ERK, PI3K/Akt, NF-κB, and STAT3. nih.govnih.gov
PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation. Some novel 7-hydroxy-benzopyran-2-one derivatives have demonstrated the ability to inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. researchgate.net
MAPK Pathway: The MAPK/ERK pathway is another critical regulator of cell growth and division. nih.gov The related compound daphnetin has been shown to inhibit the expression of key components of this pathway, including MAPK and ERK1/2. nih.gov
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cell survival, and its inhibition is a key target in cancer therapy. nih.gov Certain coumarin derivatives have been found to modulate NF-κB expression. researchgate.net
STAT3 Pathway: STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. mdpi.com Natural polyphenols have been shown to inhibit STAT3 activation. mdpi.com
While direct evidence for the effect of this compound on these specific pathways is not yet available, the documented anticancer activities of this compound and its structural relatives strongly suggest that interference with one or more of these critical signaling cascades is a likely component of its mechanism of action. nih.govresearchgate.net
DNA Damage Induction and Repair Pathway Interference
Specific studies detailing the induction of DNA damage or interference with DNA repair pathways by this compound are not available in the reviewed scientific literature. However, research into other novel benzopyran derivatives has shown mechanisms involving DNA interaction. For instance, the isoflavone (B191592) derivative Phenoxodiol (2H-1-benzopyran-7-0,1,3-(4-hydroxyphenyl)) has been identified as a DNA topoisomerase II-specific poison. nih.gov This agent inhibits the catalytic activity of topoisomerase II and stabilizes the enzyme-DNA cleavable complex, a mechanism that leads to DNA damage. nih.gov While this demonstrates a potential mode of action for the broader benzopyran class, it is not direct evidence for the activity of the 8-nitro derivative.
Gene Expression Profiling and Proteomic Analysis in Response to Treatment
Comprehensive gene expression profiling or proteomic analyses in response to treatment with this compound have not been reported in the available literature. Such studies are crucial for understanding the downstream cellular signaling pathways affected by a compound, but this level of investigation has not yet been published for this specific molecule.
In vivo Antitumor Efficacy in Murine Xenograft Models
Direct in vivo antitumor studies in murine xenograft models using this compound have not been documented. However, research on a derivative synthesized from its precursor, 7-hydroxy-8-acetylcoumarin, provides insight into potential in vivo efficacy. A study on 7-hydroxy-8-acetylcoumarin benzoylhydrazone demonstrated noteworthy antileukemic activity against murine P388 leukemia. mdpi.com In this model, the compound was administered via intraperitoneal injection and its effectiveness was measured by the percentage increase in the lifespan of treated mice over control mice (T/C %). A T/C value of ≥125% is considered the minimum criterion for significant antitumor activity. mdpi.com The compound produced T/C rates of 147% with a single treatment schedule and 138% with an intermittent schedule (days 1, 4, and 7), indicating significant biological activity in this specific cancer model. mdpi.com
Table 1: In Vivo Antitumor Activity of 7-hydroxy-8-acetylcoumarin benzoylhydrazone in Murine P388 Leukemia Model This interactive table summarizes the results from the murine P388 leukemia study.
| Treatment Schedule | T/C Rate (%) | Outcome |
|---|---|---|
| Single Dose | 147 | Active (Exceeds 125% threshold) |
Antimicrobial Research: Elucidation of Mechanisms
The antimicrobial potential of coumarin derivatives is a significant area of investigation. chemmethod.comresearchgate.net
Antibacterial Activity Against Specific Pathogens (e.g., Gram-positive, Gram-negative)
While specific mechanistic studies on this compound are limited, research on its methylated analog, 7-Hydroxy-4-methyl-8-nitrocoumarin (B94725) , has confirmed its antibacterial properties. This derivative has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in disc diffusion assays. primescholars.comglpbio.com Activity was observed when the compound was applied at concentrations of 50 and 100 µg per disc. glpbio.com This suggests that the 7-hydroxy-8-nitrocoumarin scaffold possesses a capacity for bacterial growth inhibition.
Table 2: Antibacterial Spectrum of 7-Hydroxy-4-methyl-8-nitrocoumarin This interactive table shows the pathogens against which the analog has shown activity.
| Bacterial Species | Gram Stain | Activity Observed |
|---|---|---|
| Staphylococcus aureus | Positive | Yes |
Antifungal Activity and Effects on Fungal Cell Wall/Membrane Integrity (e.g., Ergosterol (B1671047) Binding)
There are no specific studies available that investigate the antifungal activity or the mechanisms of action (such as cell wall disruption or ergosterol binding) of this compound. The broader coumarin class is known to possess antifungal properties, but specific data for the 8-nitro isomer is lacking. researchgate.net
Antiviral Mechanisms (e.g., HIV-1 Inhibition)
Detailed investigations into the antiviral mechanisms of this compound, including any potential activity against HIV-1, have not been reported in the scientific literature. While some coumarin derivatives are recognized for their antiviral effects, this specific compound has not been a subject of such studies. semanticscholar.org
Anti-inflammatory and Immunomodulatory Research Potential.nih.govresearchgate.netnih.govnih.gov
The coumarin scaffold, particularly with hydroxyl substitutions, is recognized for its anti-inflammatory and immunomodulatory potential. nih.govresearchgate.net Coumarins are polyphenolic compounds that have been investigated for their ability to treat inflammatory conditions. nih.gov Research suggests that these compounds can affect processes involving free radical-mediated injury and may influence various immune cells and signaling pathways, such as NF-κB and MAPKs, to exert their effects. nih.govnih.gov Specifically, 7-hydroxycoumarin (umbelliferone) is noted for its anti-inflammatory and immunomodulatory activities. researchgate.net
Research into coumarin derivatives structurally related to this compound indicates a significant potential for inhibiting key pro-inflammatory mediators. Studies show that the 7-hydroxy functional group is a key contributor to this activity.
A study on 7,8-dihydroxy-4-methylcoumarin (B1670369), a close analog, demonstrated a dose-dependent reduction in the secretion of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net This inhibition was linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. researchgate.net Similarly, 7-hydroxyflavone, which shares the benzopyrone core, was shown to reduce the production of NO, PGE2, TNF-α, and IL-6 by decreasing the mRNA expression of their respective producing enzymes, iNOS and COX-2. nih.gov Other investigations have found that natural coumarins like esculetin (B1671247) and daphnetin are effective inhibitors of the lipoxygenase and cyclooxygenase enzyme systems. nih.gov
| Compound | Model System | Inhibited Mediators | Key Findings |
| 7,8-dihydroxy-4-methylcoumarin | LPS-stimulated RAW 264.7 cells | NO, PGE₂, TNF-α, IL-1β, IL-6 | Dose-dependently downregulated the expression of iNOS and COX-2 at mRNA and protein levels. researchgate.net |
| 4-hydroxy-7-methoxycoumarin (B561722) | LPS-stimulated RAW264.7 cells | NO, PGE₂, TNF-α, IL-1β, IL-6 | Significantly reduced the production of pro-inflammatory cytokines and decreased the expression of iNOS and COX-2. researchgate.netnih.gov |
| 7-hydroxyflavone | LPS-stimulated RAW264.7 cells | NO, PGE₂, TNF-α, IL-6 | Downregulated mRNA expression of iNOS, COX-2, TNF-α, and IL-6. nih.gov |
| 7-hydroxycoumarin derivatives (Esculetin, Fraxetin, Daphnetin) | In vitro enzyme assays | Prostaglandins, Superoxide (B77818) anions | Inhibit lipoxygenase and cyclooxygenase (COX) enzyme systems. nih.gov |
The immunomodulatory effects of coumarins are often studied using immune cells such as macrophages. For instance, the anti-inflammatory activities of compounds like 7,8-dihydroxy-4-methylcoumarin and 4-hydroxy-7-methoxycoumarin have been evaluated in LPS-stimulated RAW 264.7 macrophage cells, demonstrating their ability to suppress inflammatory responses in these key immune cells. researchgate.netresearchgate.net
Direct research on 8-nitro-7-hydroxycoumarin has explored its effects on various cell lines. One study investigated its cytostatic and cytotoxic nature, finding that it induced apoptosis (programmed cell death) in K562 and HL-60 human leukemia cell lines. nih.gov The compound demonstrated cytostatic effects, which were found to be irreversible in four out of the five cell lines tested, through an alteration of the cell cycle and inhibition of DNA synthesis. nih.gov
The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the in vivo anti-inflammatory activity of new compounds. While no data exists specifically for this compound, studies on structurally similar molecules highlight the potential of this chemical class. A series of novel 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives were assessed using this model. nih.gov Several of these compounds showed significant reduction in paw edema volume, with some exhibiting anti-inflammatory activity that surpassed the reference drug, indomethacin, at specific time points. nih.gov
| Compound Derivative | Model | Result (Inhibition % at 3 hours) |
| 6-(4-chlorobenzylamino)-7-hydroxy-4-methylcoumarin | Carrageenan-induced rat paw edema | 44.05% nih.gov |
| 6-(4-methylbenzylamino)-7-hydroxy-4-methylcoumarin | Carrageenan-induced rat paw edema | 38.10% nih.gov |
| Indomethacin (Reference Drug) | Carrageenan-induced rat paw edema | 33.33% nih.gov |
Antioxidant and Free Radical Scavenging Research.nih.govglpbio.comcaymanchem.comnih.govencyclopedia.pubresearchgate.net
The antioxidant properties of coumarins are well-documented, with their chemical structure playing a crucial role in their ability to scavenge free radicals and mitigate oxidative stress. nih.govnih.gov The presence and position of hydroxyl (-OH) groups on the coumarin ring are particularly important for this activity. nih.govencyclopedia.pubresearchgate.net
A direct study on a closely related analog, 7-hydroxy-4-methyl-8-nitrocoumarin , showed that it inhibits NADPH-dependent lipid peroxidation in rat liver microsomes, indicating a protective effect against oxidative damage to cellular membranes. glpbio.comcaymanchem.com
Research emphasizes that the 7-hydroxy substitution is key to the antioxidant capacity. One study demonstrated that the introduction of a hydroxyl group at position 7 improves peroxide scavenging more than threefold compared to the unsubstituted coumarin core. nih.govencyclopedia.pub Further studies have shown that coumarins with hydroxyl groups at both the 7 and 8 positions, such as 7,8-dihydroxy-4-methylcoumarin, are among the most effective scavengers of various radicals. researchgate.net
| Compound | Assay | Result | Significance |
| 7-hydroxy-4-methyl-8-nitrocoumarin | NADPH-dependent lipid peroxidation | Inhibitory activity observed | Protects against oxidative damage in liver microsomes. glpbio.comcaymanchem.com |
| 7-hydroxycoumarin | Peroxide Scavenging | IC₅₀ = 7029 mg/L | Over 3 times more effective than unsubstituted coumarin (IC₅₀ = 24,902 mg/L). nih.govencyclopedia.pub |
| 7,8-dihydroxy-4-methylcoumarin | DPPH Radical Scavenging | EC₅₀ = 64.27 µM | Exhibited very high antioxidant effectiveness. nih.govresearchgate.net |
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Research into the direct radical-scavenging activity of this compound is still emerging. However, studies on structurally similar compounds provide valuable insights. A closely related analog, 7-Hydroxy-4-methyl-8-nitrocoumarin, has demonstrated antioxidant properties by inhibiting NADPH-dependent lipid peroxidation in rat liver microsomes. glpbio.com This suggests that the 7-hydroxy-8-nitro coumarin scaffold may possess the ability to interfere with the chain reactions of lipid peroxidation, a key process in cellular damage induced by oxidative stress. The mechanism likely involves the donation of a hydrogen atom from the hydroxyl group to neutralize peroxyl radicals, thus terminating the oxidative cascade. Further research is required to quantify the direct scavenging efficacy of this compound against specific ROS and RNS, such as the superoxide anion, hydroxyl radical, and nitric oxide.
Modulation of Endogenous Antioxidant Enzyme Systems
The influence of this compound on the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), has not been extensively reported in the available scientific literature. These enzymes constitute the primary cellular defense against oxidative stress, and their modulation represents a significant indirect antioxidant mechanism. Future studies are warranted to investigate whether this compound can enhance the cellular antioxidant defense by upregulating the activity of these crucial enzymes.
In vitro Antioxidant Assays (e.g., DPPH, ABTS)
Quantitative data from widely used in vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, are not yet available for this compound. These assays are fundamental for determining the intrinsic antioxidant capacity of a compound and for comparing its potency with standard antioxidants. The IC50 values derived from these tests would provide a clearer understanding of its potential as a primary antioxidant.
Enzyme Inhibition and Receptor Modulation Studies
The interaction of this compound with various enzymes has been a key focus of research, revealing a potential for selective inhibitory activity.
Specific Enzyme Targets (e.g., Tyrosinase, Hsp90, Carbonic Anhydrase)
Tyrosinase: Studies on a series of coumarin-based compounds have indicated that the presence of a nitro group on the coumarin ring can influence its tyrosinase inhibitory activity. One investigation found that a nitro-substituted coumarin derivative was a poor inhibitor of this key enzyme in melanin (B1238610) synthesis. This suggests that this compound may not be a potent tyrosinase inhibitor.
Hsp90: The chaperone protein Hsp90 is a critical target in cancer therapy. While coumarin-based compounds have been explored as Hsp90 inhibitors, there is currently no specific data available on the inhibitory activity of this compound against this target.
Carbonic Anhydrase: Research on a series of coumarin amides as inhibitors of human carbonic anhydrase (hCA) isoforms has provided significant insights. These studies have included derivatives with nitro substitutions, demonstrating that this class of compounds can exhibit potent and selective inhibition. For instance, certain nitro-substituted coumarin amides have shown significant inhibitory activity against the tumor-associated isoforms hCA IX and XII, with no inhibition of the off-target isoforms hCA I and II. This selectivity is a crucial aspect in the development of targeted therapies.
Enzyme Kinetic Analysis (e.g., IC50, Ki Determination)
Kinetic studies are essential for characterizing the potency and mechanism of enzyme inhibition. For 8-nitro-7-hydroxycoumarin, a compound closely related to the subject of this article, cytostatic effects have been observed with IC50 values ranging from 475 to 880 µM in various cell lines. nih.gov
In the context of carbonic anhydrase inhibition, a study on nitro-substituted 7-hydroxycoumarin-3-carboxamides provided specific inhibition constants (Ki). The activity was found to be dependent on the position of the nitro group on a benzylamide substituent.
Table 1: Inhibition Constants (Ki) of Nitro-Substituted 7-Hydroxycoumarin-3-carboxamides against Human Carbonic Anhydrase Isoforms
| Compound | Substitution | hCA I Ki (µM) | hCA II Ki (µM) | hCA IX Ki (µM) | hCA XII Ki (µM) |
|---|---|---|---|---|---|
| 40 | 2-nitrobenzylamide | >100 | >100 | 20.8 | 45.3 |
| 41 | 3-nitrobenzylamide | >100 | >100 | 25.4 | 40.2 |
| 42 | 4-nitrobenzylamide | >100 | >100 | 30.1 | 62.8 |
Data sourced from a study on coumarinamides as carbonic anhydrase inhibitors.
These data highlight the selective inhibition of the tumor-related isoforms hCA IX and XII by these nitro-substituted coumarin derivatives, while showing no activity against the cytosolic isoforms hCA I and II.
Receptor Binding Affinity and Selectivity
Currently, there is a lack of available data in the scientific literature regarding the receptor binding affinity and selectivity of this compound. Studies on other coumarin derivatives have explored their interactions with various receptors, but specific information for this nitro-substituted compound is not yet published.
Neuroprotective Research Implications in Cellular Models
Neurodegenerative diseases are often characterized by complex pathophysiological processes, including neuroinflammation, oxidative stress, and protein aggregation. hum-ecol.ruorscience.rubenthamdirect.comnih.govresearchgate.net The potential for coumarin derivatives to address these multifaceted conditions makes them an area of active research. hum-ecol.ruorscience.rubenthamdirect.comnih.govresearchgate.net
While direct studies on this compound are limited, the antioxidant properties of the parent compound, 7-hydroxycoumarin (also known as umbelliferone), are well-documented. nih.gov The presence of a hydroxyl group on the coumarin ring is generally considered crucial for its antioxidant and free radical scavenging activities. researchgate.net Specifically, 7-hydroxycoumarin has been shown to modulate the effector functions of human neutrophils, key players in the inflammatory response, and to scavenge reactive oxygen species. nih.gov
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. nih.govacs.orgnih.govresearchgate.netacs.org Consequently, compounds that can inhibit or modulate this aggregation process are of significant therapeutic interest.
Currently, there is a lack of direct experimental evidence demonstrating the effect of this compound on Aβ aggregation. However, studies on related coumarin derivatives offer some insights. For example, 7,8-dihydroxycoumarin (daphnetin) has been shown to mitigate Aβ accumulation by reducing the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ. nih.govacs.orgnih.govresearchgate.netacs.org Furthermore, this dihydroxycoumarin derivative was found to promote the expression of synaptic proteins, suggesting a potential to counteract the synaptic loss associated with Aβ pathology. nih.govacs.orgnih.govresearchgate.netacs.org
Given that both 7,8-dihydroxycoumarin and this compound share the 7-hydroxycoumarin backbone, it is plausible that the latter could also interact with pathways involved in Aβ processing or aggregation. However, the influence of the 8-nitro group in this context remains to be elucidated. The structural differences between a hydroxyl and a nitro group at the 8-position would significantly alter the electronic and steric properties of the molecule, likely leading to different interactions with biological targets.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective derivatives. researchgate.netnih.govnih.gov Similarly, pharmacophore modeling helps to identify the key three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov
The biological efficacy of this compound is intrinsically linked to its substituent groups: the hydroxyl (-OH) group at position 7 and the nitro (-NO2) group at position 8.
The 7-hydroxyl group is a common feature in many biologically active coumarins and is widely recognized for its contribution to antioxidant activity. nih.govresearchgate.net Studies on various hydroxycoumarins have shown that the position and number of hydroxyl groups significantly impact their free radical scavenging capabilities. researchgate.netnih.gov Acetylation of the 7-hydroxyl group has been found to suppress the biological effects of 7-hydroxycoumarin, further highlighting the importance of this free hydroxyl group for its activity. nih.gov
The 8-nitro group , being a strong electron-withdrawing group, significantly alters the electronic distribution of the coumarin ring system compared to its non-nitrated or hydroxylated counterparts. researchgate.net While this can decrease DPPH radical scavenging activity in some contexts, it may confer other biological activities. researchgate.net For instance, nitration of the coumarin nucleus is a strategy employed in the synthesis of various biologically active compounds. chemmethod.commdpi.comuobaghdad.edu.iq The specific impact of the 8-nitro group on the neuroprotective efficacy of 7-hydroxycoumarin derivatives is an area that warrants further detailed investigation.
| Substituent Group | Position | General Influence on Biological Activity |
|---|---|---|
| Hydroxyl (-OH) | 7 | Generally enhances antioxidant and free radical scavenging activity. Crucial for certain biological effects. |
| Nitro (-NO2) | 8 | Strong electron-withdrawing group. May decrease radical scavenging activity but can confer other biological properties. Its role in neuroprotection is not fully established. |
The derivatization of the coumarin scaffold is a common strategy to enhance potency and modulate target selectivity. nih.govmdpi.com By introducing different functional groups at various positions on the coumarin ring, researchers can fine-tune the interaction of the molecule with specific biological targets.
For instance, the introduction of different substituents on the coumarin nucleus has been shown to influence selectivity towards enzymes like monoamine oxidase B (MAO-B), a target in neurodegenerative diseases. researchgate.net The addition of bulky or flexible side chains can alter the binding mode of the coumarin derivative within the active site of a protein, thereby influencing its inhibitory profile.
While specific derivatization studies starting from this compound are not extensively reported in the context of neuroprotection, the principles of medicinal chemistry suggest that modification of the hydroxyl or nitro group, or introduction of new substituents on the coumarin ring, could lead to derivatives with improved target selectivity for proteins involved in neurodegenerative pathways.
Pharmacophore modeling of coumarin derivatives has identified several key structural features that are important for their neuroprotective activity. nih.gov These models often highlight the importance of:
Aromatic rings: The benzopyran core of the coumarin provides a scaffold for π-π stacking interactions with aromatic residues in protein binding sites.
Hydrogen bond donors and acceptors: The lactone carbonyl group and the 7-hydroxyl group can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with biological targets. nih.gov
Specific spatial arrangement of these features: The three-dimensional orientation of these functional groups is critical for optimal binding to the target protein. nih.gov
For this compound, the key features would include the planar aromatic system, the hydrogen-bonding capacity of the 7-hydroxyl group, and the polar nature of the 8-nitro group. The relative positioning of these groups defines its potential interaction space with biological macromolecules. Further computational and experimental studies are needed to build a precise pharmacophore model for this specific compound and to fully understand its potential as a neuroprotective agent.
Lead Optimization Strategies
Key optimization strategies for the 7-hydroxy-8-nitrocoumarin framework include the modification of the nitro and hydroxyl groups, as well as the introduction of various substituents at different positions on the coumarin ring. A common approach involves the reduction of the electron-withdrawing nitro group to an electron-donating amino group, which can significantly alter the compound's electronic properties and its interactions with biological targets. mdpi.comprimescholars.com Further derivatization of this newly formed amino group allows for the exploration of a wider chemical space and the potential for new, potent analogs.
For instance, research on related 4-methylcoumarin (B1582148) analogs demonstrates common optimization pathways. The nitration of 7-hydroxy-4-methyl coumarin yields both 6-nitro and 8-nitro isomers. primescholars.com The 8-nitro isomer, a close analog of the subject compound, serves as a starting point for further optimization. One primary strategy is the reduction of the 8-nitro group to an 8-amino group using reagents like iron powder in the presence of hydrochloric acid. mdpi.comprimescholars.com This transformation from an electron-withdrawing to an electron-donating group can drastically change the molecule's biological activity.
Further lead optimization can be achieved by derivatizing the 8-amino group. For example, condensation with aldehydes can form Schiff bases, or reaction with isothiocyanates can yield thiourea (B124793) derivatives. mdpi.com Each new derivative is then tested to determine how the structural change has impacted its biological efficacy.
Another key strategy involves substitutions at other positions of the coumarin core to probe for sensitive regions that influence activity. In studies on 3-arylcoumarins, the position and nature of substituents on the aryl ring were found to be critical for antibacterial activity. researchgate.netnih.gov Similarly, for 7-hydroxycoumarins, O-alkylation and O-acylation with shorter alkyl and acyl groups have been shown to increase antifungal activity, suggesting that modifying the 7-hydroxy group is a viable optimization strategy. mdpi.com The introduction of a halogen, such as bromine, at the 3-position is another modification used to create new analogs for pharmacological evaluation. mdpi.com
Interactive Data Table: Derivatives of the Coumarin Scaffold and Their Precursors
The following table summarizes key compounds involved in the synthesis and optimization pathways starting from a 7-hydroxycoumarin core.
| Compound Name | Base Structure | Modifications | Role in Optimization | Reference |
| 7-Hydroxy-4-methylcoumarin | Coumarin | 7-OH, 4-CH₃ | Starting material for nitration | primescholars.com |
| 7-Hydroxy-4-methyl-8-nitrocoumarin | 7-Hydroxy-4-methylcoumarin | 8-NO₂ group added | Key intermediate, lead compound analog | primescholars.com |
| 8-Amino-7-hydroxy-4-methylcoumarin | 7-Hydroxy-4-methylcoumarin | 8-NO₂ reduced to 8-NH₂ | Optimized derivative to test electronic effects | primescholars.com |
| 3-Bromo-7-hydroxy-4-methyl-8-nitrocoumarin | 7-Hydroxy-4-methylcoumarin | 3-Br, 8-NO₂ | Intermediate for further derivatization | mdpi.com |
| 8-Amino-3-bromo-7-hydroxy-4-methylcoumarin | 7-Hydroxy-4-methylcoumarin | 3-Br, 8-NO₂ reduced to 8-NH₂ | Optimized derivative for creating new analogs | mdpi.com |
| 8-(Benzylidinyl)amino-3-bromo-7-methoxy-4-methylcoumarin | Coumarin | 3-Br, 4-CH₃, 7-OCH₃, 8-N=CH-Ph | Schiff base derivative to explore SAR | mdpi.com |
| N-Ethyl-N'-[3-bromo-7-methoxy-4-methylcoumarin-8-yl]thiourea | Coumarin | 3-Br, 4-CH₃, 7-OCH₃, 8-NH-C(=S)NH-Et | Thiourea derivative to explore SAR | mdpi.com |
Advanced Analytical and Bioanalytical Methodologies in Research
Chromatographic Separation Techniques for Purity and Quantification
The analysis of coumarin (B35378) derivatives heavily relies on chromatographic techniques to ensure purity and determine concentration. While specific methods for 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one are not extensively documented in publicly available literature, the analytical approaches for structurally similar coumarin compounds provide a strong framework for its analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of coumarin compounds. For derivatives like N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)methyl)sarcosine, a reverse-phase (RP) HPLC method has been successfully employed. sielc.com This approach typically utilizes a C18 or a specialized reverse-phase column, such as Newcrom R1, which has low silanol (B1196071) activity. sielc.com
A common mobile phase for such separations consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of the main compound from its impurities. Detection is most commonly achieved using a UV-Vis detector, as the benzopyran-2-one core possesses a strong chromophore. Diode array detectors (DAD) or photodiode array (PDA) detectors offer the advantage of acquiring full UV spectra, aiding in peak identification and purity assessment.
Interactive Table: HPLC Parameters for a Related Coumarin Derivative
| Parameter | Value |
| Analyte | N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)methyl)sarcosine |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Mode | Reverse Phase (RP) |
| MS Compatibility | Replace Phosphoric Acid with Formic Acid |
This table is based on a method for a structurally related coumarin derivative and serves as a likely starting point for the analysis of this compound.
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
To accelerate analysis times and improve resolution, Ultra-High Performance Liquid Chromatography (UHPLC) is the preferred method. UHPLC systems operate at higher pressures and utilize columns packed with smaller particles (typically sub-2 µm), leading to faster separations without sacrificing efficiency. For instance, methods developed for HPLC on columns with 3 µm particles can often be transferred to UHPLC systems for rapid analysis. sielc.com The scalability of these methods is a significant advantage, allowing for seamless transition from analytical-scale quantification to preparative-scale isolation of impurities. sielc.com
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many coumarins have low volatility, derivatization can be employed to make them suitable for GC analysis. The NIST WebBook contains GC-MS data for related compounds like 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one, indicating that GC is a viable analytical method for this class of compounds, likely after silylation of the hydroxyl group to increase volatility. spectrabase.com Electron ionization (EI) is a common ionization technique used in GC-MS for generating reproducible mass spectra that can be compared against spectral libraries for identification. nist.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for monitoring the progress of chemical reactions and for preliminary purity assessment. For instance, in the synthesis of coumarin derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. In the context of impurity profiling of related synthetic intermediates, such as 1-(3,4-methylenedioxyphenyl)-2-nitropropene, TLC has been effectively used. researchgate.net The separation is typically performed on silica (B1680970) gel plates, and the spots are visualized under UV light (at 254 and 366 nm), taking advantage of the fluorescent nature of many coumarin compounds. researchgate.net The choice of the mobile phase, often a mixture of non-polar and polar solvents like chloroform (B151607) and ethyl acetate (B1210297), is critical for achieving good separation. researchgate.net
Mass Spectrometry-Based Analytical Platforms
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices (e.g., cell lysates, animal tissue extracts)
Following extraction, the sample is analyzed by LC-MS/MS. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. For qualitative analysis and metabolite identification, high-resolution mass spectrometry (HRMS) instruments like time-of-flight (TOF) or Orbitrap analyzers are employed. An automated single-injection LC-MS method has been developed for the sequential analysis of both hydrophilic and lipophilic fractions of biological samples, which could be adapted for comprehensive metabolic profiling of this compound. nih.gov
Metabolite Identification and Profiling in Preclinical Models
Direct studies detailing the in vivo metabolite identification and profiling of this compound in preclinical models are not extensively available in the public domain. However, the metabolic fate of coumarin and its derivatives is generally well-documented, providing a framework for predicting its biotransformation. The metabolism of coumarins is a crucial area of research to understand their biological activity and potential toxicity. nih.gov
The primary routes of metabolism for the parent compound, coumarin, involve hydroxylation, with the principal metabolite being 7-hydroxycoumarin (umbelliferone). nih.govnih.gov This metabolite then undergoes extensive phase II conjugation. For 7-hydroxycoumarins, the major metabolic pathways are glucuronidation and sulfation of the hydroxyl group. researchgate.netnih.gov After oral administration of 7-hydroxycoumarin (7-HC) in rodents, its conjugated metabolites, 7-hydroxycoumarin-β-D-glucuronide (7-HCG) and 7-hydroxycoumarin sulfate (B86663) (7-HCS), show high systemic exposure and are primarily excreted in the urine. nih.gov
It is plausible that this compound would follow similar conjugation pathways. Additionally, the nitro group introduces another potential site for metabolic transformation, primarily reduction to an amino group. The reduction of a nitro group to an amino group is a common metabolic pathway for nitroaromatic compounds and has been demonstrated for other nitrocoumarins. mdpi.com This transformation can significantly alter the biological properties of the molecule.
Modern analytical techniques are employed to identify and profile such metabolites in preclinical studies. A comprehensive strategy often involves using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) combined with data-processing techniques like metabolomics and multiple mass defect filters (MMDF). researchgate.net This approach allows for the sensitive screening and structural elucidation of potential metabolites in biological samples such as plasma, urine, and feces from animal models. nih.govresearchgate.net In vitro systems, such as liver microsomes and hepatocytes, are also used for initial metabolite identification before moving to in vivo studies. celerion.com
Quantitative Bioanalysis in Preclinical Pharmacokinetic Studies
Specific preclinical pharmacokinetic data for this compound is not readily found in published research. Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For coumarin derivatives, these studies often reveal rapid absorption and extensive first-pass metabolism. nih.gov For instance, the parent compound coumarin has a systemic availability of less than 4% after oral administration, with the majority appearing in circulation as its metabolites, 7-hydroxycoumarin (7-HC) and 7-hydroxycoumarin glucuronide (7-HCG). nih.gov
The development of a robust and validated bioanalytical method is a prerequisite for conducting preclinical pharmacokinetic studies. nih.gov High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection, or with mass spectrometry (LC-MS), are the methods of choice for the quantitative analysis of coumarin derivatives in biological matrices like plasma and urine. nih.govrdd.edu.iq
A typical quantitative bioanalytical method for a coumarin derivative in plasma would involve:
Sample Preparation: Protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the plasma matrix. nih.gov
Chromatographic Separation: A reversed-phase HPLC column (e.g., C8 or C18) is commonly used to separate the analyte from endogenous components. rdd.edu.iq
Detection: Quantification is achieved using a detector, with LC-MS/MS offering the highest sensitivity and selectivity for low-concentration analytes. nih.gov
The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and recovery. nih.gov For example, an HPLC method for 7-hydroxycoumarin and its glucuronide in plasma and urine was validated and shown to be accurate and precise in the range of 0.5-100 µg/mL. nih.gov Similarly, a spectrofluorimetric assay for 7-hydroxycoumarin in plasma and urine reported a limit of quantification of 0.5 µg/mL. nih.gov
Spectroscopic Quantification Methods
UV-Vis Spectrophotometric Assays
UV-Vis spectrophotometry is a fundamental analytical technique used for the quantification of compounds containing chromophores. Coumarins, including this compound, possess a benzopyran-2-one core structure which is a conjugated system that absorbs UV light. The presence of substituents like hydroxyl and nitro groups modifies the absorption spectrum.
Method development for a UV-Vis spectrophotometric assay involves selecting an appropriate solvent in which the analyte is soluble and stable. For the related compound 7-hydroxy-4-methyl coumarin, a mixture of water and methanol (B129727) (70:30 v/v) has been used as a solvent. rdd.edu.iq The wavelength of maximum absorbance (λmax) is determined by scanning the solution across a range of wavelengths. For 7-hydroxy-4-methyl coumarin, the λmax was observed at 321 nm. rdd.edu.iq
A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. For 7-hydroxy-4-methyl coumarin, linearity was established in the concentration range of 2 to 10 µg/mL. rdd.edu.iq Such an assay, once validated, provides a simple, cost-effective, and rapid method for quantifying the compound in bulk or simple formulations.
| Parameter | Finding for 7-Hydroxy-4-Methyl Coumarin | Reference |
| Solvent | Water:Methanol (70:30) | rdd.edu.iq |
| λmax | 321 nm | rdd.edu.iq |
| Linearity Range | 2-10 µg/mL | rdd.edu.iq |
| Limit of Detection (LOD) | 0.84 µg/mL | rdd.edu.iq |
| Limit of Quantification (LOQ) | 2.54 µg/mL | rdd.edu.iq |
Fluorescence Spectroscopy for Detection and Imaging
7-hydroxycoumarins are well-known for their fluorescent properties, making fluorescence spectroscopy a highly sensitive method for their detection. medchemexpress.com The fluorescence of these compounds is often characterized by a large Stokes shift and is sensitive to the solvent environment and pH. nih.gov The 7-hydroxy group is crucial for the fluorescence, and its deprotonation in basic conditions or interaction with polar solvents can significantly alter the emission spectrum. medchemexpress.com
Fluorescence spectroscopy has been developed into a sensitive assay for quantifying 7-hydroxycoumarin in biological fluids like plasma and urine. nih.gov One such method involves diluting the sample in a phosphate-buffered saline (PBS) at pH 10.0 and measuring the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 450 nm. nih.gov This technique is sensitive enough to quantify concentrations in the µg/mL to ng/mL range and can be adapted for high-throughput screening using microtiter plates. nih.gov
The inherent fluorescence of 7-hydroxycoumarin derivatives has also been exploited to develop fluorescent probes for biological imaging and competitive binding assays. nih.gov For example, 7-hydroxycoumarin derivatives have been used as fluorescent indicators to study binding to the macrophage migration inhibitory factor (MIF), where binding to the protein's active site leads to a quenching of fluorescence. nih.gov This property allows for the development of assays to screen for other molecules that compete for the same binding site.
| Method | Application | Excitation λ (nm) | Emission λ (nm) | Reference |
| Spectrofluorimetric Assay | Quantification of 7-hydroxycoumarin in plasma/urine | 370 | 450 | nih.gov |
| Fluorescent Indicator Assay | Competitive binding studies for MIF | >350 | >450 | nih.gov |
Method Development and Validation in Academic Research Laboratories
In academic research, the development and validation of analytical methods are critical for ensuring the reliability and reproducibility of experimental results. The synthesis and characterization of novel compounds like this compound rely on a suite of analytical techniques.
The identity and purity of a newly synthesized coumarin derivative are typically confirmed using a combination of methods. mdpi.comrdd.edu.iq
Chromatographic Methods: Thin-Layer Chromatography (TLC) is used for monitoring reaction progress and assessing purity. chemmethod.com High-Performance Liquid Chromatography (HPLC) is employed for purification and quantitative analysis, often using a UV detector. For the separation of nitrocoumarin isomers, a C8 or C18 column with a mobile phase such as methanol and a phosphate (B84403) buffer is common. rdd.edu.iq
Spectroscopic Methods:
FT-IR Spectroscopy: Confirms the presence of key functional groups. For a nitrocoumarin derivative, characteristic absorption frequencies would include those for the hydroxyl (O-H), carbonyl (C=O) of the lactone ring, and the nitro (NO2) groups. rdd.edu.iq
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed structural information, confirming the connectivity of atoms and the position of substituents on the coumarin ring. chemmethod.com
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that help in structural elucidation. mdpi.com
Once a method is developed, for example, an HPLC method for quantification, it is validated to ensure it is fit for its intended purpose. Validation in an academic setting may not always be as rigorous as in a regulatory environment but generally assesses key parameters like specificity, linearity, precision, and accuracy to ensure the data generated is sound. rdd.edu.iq For instance, a UV-spectrophotometric method for a related coumarin was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended analytical application. rdd.edu.iq
Future Perspectives and Emerging Research Directions for 7 Hydroxy 8 Nitro 2h 1 Benzopyran 2 One
Exploration of Novel Biological Targets and Underexplored Therapeutic Areas
The future investigation of 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one will likely focus on delineating its precise molecular targets to understand its therapeutic potential fully. A significant study has already shed light on its cytostatic and cytotoxic properties. The compound, also referred to as 8-nitro-7-hydroxycoumarin (8-NO2-7-OHC), has been shown to inhibit DNA synthesis and induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov Specifically, in K562 and HL-60 leukemia cell lines, cell death was confirmed to occur via apoptosis. nih.gov
These findings suggest that key proteins involved in cell cycle regulation and apoptosis are potential biological targets. Future research could employ techniques such as proteomics and molecular docking to identify specific protein interactions. The irreversible nature of its cytostatic effects in several cell lines points towards a mechanism that permanently alters cellular pathways. nih.gov Furthermore, its efficacy against cells expressing the multi-drug resistance (MDR) protein suggests that it is not a substrate for this efflux pump, a significant advantage in overcoming a common mechanism of cancer drug resistance. nih.gov
Given its demonstrated cytotoxic and apoptotic effects, underexplored therapeutic areas for this compound could include various hematological and solid tumors. Its non-mutagenic profile in the Ames test is a positive indicator for its potential as a therapeutic agent. nih.gov
Development of Advanced Delivery Systems for in vitro and in vivo Animal Studies (e.g., Nanoparticles)
Currently, there is no publicly available research on the development of advanced delivery systems specifically for this compound.
Future research in this area would be crucial for translating its in vitro findings into in vivo models. The development of nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could enhance the solubility, stability, and bioavailability of the compound. Such systems can also be engineered for targeted delivery to tumor tissues, potentially increasing efficacy while minimizing systemic toxicity. Ex vivo animal models, such as the use of porcine eyes for ocular drug delivery, could serve as an initial step to evaluate the biodistribution and pharmacokinetics of novel formulations before proceeding to live animal studies. nih.gov
Integration of High-Throughput Screening and Omics Technologies in Discovery Efforts
There is no specific research available on the use of high-throughput screening or omics technologies for this compound.
High-throughput screening (HTS) could be a powerful tool to explore the activity of this compound against a wide array of biological targets or in various disease models simultaneously. This could rapidly identify new therapeutic applications for the compound.
Furthermore, the integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—would provide a comprehensive understanding of the compound's mechanism of action. mdpi.comfrontiersin.org For instance, transcriptomic analysis (e.g., RNA-Seq) of cells treated with the compound could reveal changes in gene expression that point to the pathways it modulates. Proteomics could identify the specific proteins it binds to, while metabolomics could uncover its effects on cellular metabolism. This multi-omics approach is becoming increasingly important in modern drug discovery for a holistic view of a drug's effects. nih.govmdpi.com
Green and Sustainable Synthetic Routes with Scalability Potential for Research Production
While a specific green synthesis route for this compound has not been detailed, the synthesis of a closely related compound, 7-hydroxy-4-methyl-8-nitrocoumarin (B94725), provides a relevant framework. This synthesis involves the nitration of the parent 7-hydroxy-4-methyl coumarin (B35378). scispace.comresearchgate.net The parent coumarin itself can be synthesized via a Pechmann condensation using a green and efficient catalyst like Amberlyst-15 under solvent-free conditions. scispace.comresearchgate.netscispace.comsemanticscholar.org
Future research could focus on optimizing the nitration step to be more environmentally friendly, for example, by using alternative nitrating agents or solvent systems. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the development of a scalable synthesis route to produce the compound for further research. The use of solid acid catalysts in the initial coumarin synthesis is a step in this direction. researchgate.net
Application in Chemical Biology as Probes and Tool Compounds
There is no available research on the specific application of this compound as a chemical probe or tool compound.
However, the fluorescent properties of the parent coumarin scaffold suggest that this derivative could potentially be developed into a fluorescent probe. The nitro group can act as a fluorescence quencher, and its reduction to an amino group in specific biological environments could lead to a "turn-on" fluorescent response. This would make it a valuable tool for studying reductive processes in cells. The related compound, 7-Hydroxy-4-methyl-8-nitrocoumarin, has been investigated for its use as a fluorescent probe for detecting metal ions.
Synergy with Other Therapeutic Modalities in Preclinical Combinatorial Studies
There are no published preclinical studies investigating the synergistic effects of this compound with other therapeutic modalities.
Given its demonstrated cytotoxic and apoptotic effects, a promising future direction would be to investigate its combination with other established anticancer agents. For instance, combining it with drugs that target different stages of the cell cycle or other cell death pathways could lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. Such studies are crucial for developing more effective and resilient cancer therapies. The general principle of combining coumarin derivatives with other moieties, such as triazoles, has shown promise in enhancing cytotoxic activity. nih.gov
Artificial Intelligence and Machine Learning in Rational Design and Discovery
There is no evidence of the application of artificial intelligence (AI) or machine learning (ML) in the rational design and discovery of this compound.
The field of drug discovery is increasingly leveraging AI and ML to accelerate the identification and optimization of new drug candidates. arxiv.orgnih.govnih.govyoutube.comyoutube.com In the future, these technologies could be applied to this compound in several ways. Predictive models could be built to screen virtual libraries of related compounds for enhanced activity or improved pharmacokinetic properties. AI could also be used to analyze the large datasets generated from omics studies to identify novel drug targets and biomarkers associated with the compound's activity. This computational approach can significantly reduce the time and cost associated with traditional drug discovery methods.
Interdisciplinary Research on Niche Academic Applications (e.g., Fluorescent Materials, Sensors)
The coumarin framework is renowned for its fluorescent properties, and derivatives of 7-hydroxycoumarin, in particular, are widely utilized as fluorescent probes and dyes. The introduction of an electron-withdrawing nitro group at the 8-position, adjacent to the electron-donating hydroxyl group at the 7-position, is expected to create a "push-pull" system. This electronic arrangement can significantly influence the intramolecular charge transfer (ICT) character of the molecule, which is a key determinant of its fluorescent behavior.
Fluorescent Materials:
The potential of this compound as a fluorescent material lies in the tunability of its emission properties. The fluorescence of coumarin derivatives is often sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon photoexcitation, which is amplified by the push-pull nature of the substituents. This property could be exploited in the development of novel fluorescent dyes for imaging applications where sensing the local environment is crucial.
Furthermore, the nitro group can act as a fluorescence quencher. This characteristic opens up possibilities for designing "turn-on" fluorescent probes. In its native state, the fluorescence of the molecule might be quenched. However, upon reaction or interaction with a specific analyte that alters the electronic state of the nitro group (e.g., through reduction), a significant enhancement in fluorescence intensity could be observed.
Sensors:
The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes this compound a candidate for the development of chemosensors. The hydroxyl group can act as a binding site for various analytes, including metal ions and anions. Upon binding, the electronic properties of the coumarin core would be perturbed, leading to a detectable change in its absorption or emission spectrum.
For instance, the development of sensors for biologically and environmentally important species is a very active area of research. A probe based on this coumarin could potentially be designed for the selective detection of specific metal ions. The coordination of a metal ion to the hydroxyl and carbonyl groups could modulate the ICT process, resulting in a colorimetric or fluorometric response.
Similarly, the acidic nature of the hydroxyl proton, influenced by the adjacent nitro group, could be utilized for developing pH sensors. Changes in pH would alter the protonation state of the hydroxyl group, leading to distinct changes in the photophysical properties of the molecule.
Interactive Data Table: Potential Photophysical and Sensing Characteristics
| Property | Predicted Characteristic | Potential Application |
| Excitation Wavelength | Likely in the near-UV to visible region | Fluorescent imaging, material science |
| Emission Wavelength | Expected to show significant Stokes shift | Development of fluorescent probes with minimal self-absorption |
| Quantum Yield | Potentially low in the native state due to the nitro group, but could be enhanced upon reaction | "Turn-on" fluorescent sensors |
| Solvatochromism | High sensitivity to solvent polarity | Probes for studying local environments in biological systems and materials |
| Analyte Selectivity | Potential for selective binding of metal ions, anions, or biologically relevant small molecules | Development of highly specific chemical sensors |
| Sensing Mechanism | Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET) | Real-time detection and quantification of analytes |
Detailed Research Findings:
Currently, specific experimental data on the fluorescent and sensing properties of this compound is limited in publicly accessible literature. The information presented here is based on the well-established principles of physical organic chemistry and the known behavior of similar coumarin derivatives. Future research should focus on the synthesis and thorough photophysical characterization of this compound in various solvents and at different pH values. Subsequent studies would involve screening its interactions with a wide range of cations, anions, and biologically relevant molecules to uncover its potential as a selective chemosensor. The insights gained from such research would be instrumental in unlocking the full potential of this intriguing molecule in various interdisciplinary applications.
Q & A
Q. What are the optimal synthetic routes for 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of nitro-substituted benzopyrans typically involves electrophilic aromatic substitution or nitration of precursor coumarins. For example, bromination and nitration steps require precise temperature control (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios of reagents (e.g., HNO₃/H₂SO₄ mixtures). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the nitro product. Yields can vary from 40% to 70% depending on substituent positioning and steric hindrance . Table 1 : Comparison of Nitration Conditions for Analogous Compounds
| Precursor | Nitration Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | HNO₃/H₂SO₄ | 0–5°C | 65% | |
| 8-Bromo-7-butoxycoumarin | Acetyl nitrate | RT | 48% |
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?
- Methodological Answer :
- FT-IR : Key peaks include a broad O–H stretch (~3200 cm⁻¹), nitro group asymmetrical/symmetrical stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), and lactone C=O (~1700 cm⁻¹). Compare with analogous compounds like 7-hydroxy-6-methoxycoumarin (Scopoletin), where nitro groups shift absorption bands due to electron-withdrawing effects .
- ¹H/¹³C NMR : The hydroxyl proton (δ 10–12 ppm) and nitro-adjacent aromatic protons (δ 8.0–8.5 ppm) show distinct splitting patterns. ¹³C NMR confirms lactone carbonyl (δ ~160 ppm) and nitro-substituted carbons (δ ~140–150 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain conflicting reactivity data for nitro-substituted benzopyrans in biological assays?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from nitro group reduction to reactive intermediates (e.g., nitro radicals or amines) under physiological conditions. Use cyclic voltammetry to assess redox potentials or computational modeling (DFT) to predict electron affinity. For example, 8-nitro substitution in benzopyrans shows higher electrophilicity than 6-nitro analogs, increasing interactions with thiol-rich enzyme active sites .
Q. How can computational methods guide the design of this compound derivatives for target-specific applications?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or kinases). The nitro group’s orientation influences hydrogen bonding with Arg120 or Tyr355 residues.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with observed bioactivity. For instance, nitro groups enhance π-π stacking but may reduce solubility, necessitating logP optimization .
Q. What strategies resolve contradictions in photophysical data for nitro-coumarins?
- Methodological Answer : Conflicting fluorescence quantum yields may stem from solvent polarity or aggregation effects. Perform UV-Vis and fluorescence spectroscopy in varying solvents (e.g., DMSO vs. PBS). Nitro groups often quench fluorescence via intramolecular charge transfer (ICT), but rigidifying the structure with methyl groups (e.g., 4-methyl substitution) can mitigate this .
Methodological Considerations
- Handling Nitro Compounds :
Nitro-substituted benzopyrans are light-sensitive. Store in amber vials under inert atmosphere (N₂ or Ar) and avoid prolonged exposure to reducing agents . - Data Reproducibility :
Document reaction conditions rigorously (e.g., humidity, solvent grade) to address variability. For example, trace water in nitration reactions can hydrolyze intermediates, reducing yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
